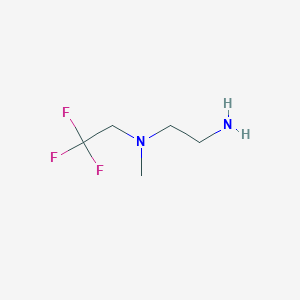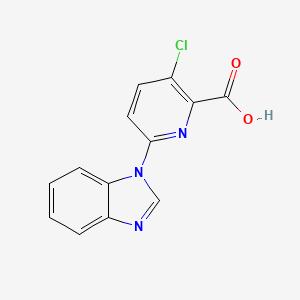
6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid
Vue d'ensemble
Description
The compound “6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid” is a heterocyclic compound . The benzodiazolyl group in the compound is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular formula of “6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid” is C13H9N3O2 . It contains a benzodiazolyl group, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Applications De Recherche Scientifique
Synthesis and Functionalization
Experimental and theoretical studies have been conducted on the functionalization reactions of related carboxylic acids and acid chlorides, revealing the potential for creating a variety of derivatives through reactions with different amines and bases. These derivatives have been characterized spectroscopically and their reaction mechanisms examined theoretically, highlighting the versatility of these compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Activity
Several studies have synthesized new pyridine derivatives and evaluated their antimicrobial activity. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as leads for developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Biological Activity
Research on the synthesis of N-substituted-3-chloro-2-azetidinones and other derivatives has also been conducted, with some compounds exhibiting good to moderate antibacterial activity. These studies suggest the potential of these chemical frameworks in the development of new antibacterial agents (Chavan & Pai, 2007).
Photophysical Properties
Complexation reactions and the synthesis of new compounds with potential electrochemical and biological activity have been explored. These studies include the preparation of coordination polymers and the investigation of their photophysical properties, offering insights into the utility of related compounds in materials science and bioactive molecule development (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Propriétés
IUPAC Name |
6-(benzimidazol-1-yl)-3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-5-6-11(16-12(8)13(18)19)17-7-15-9-3-1-2-4-10(9)17/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJHIOLVWADSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



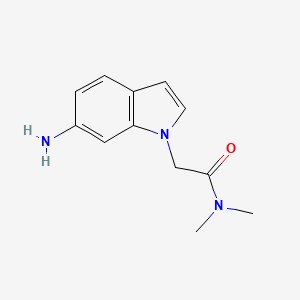
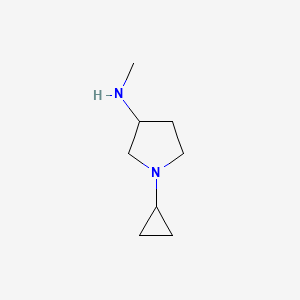
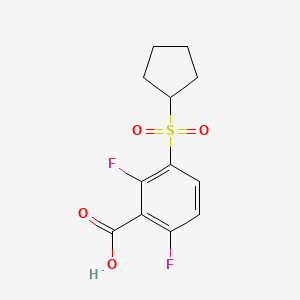

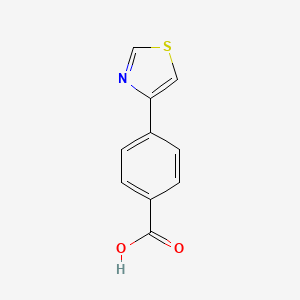

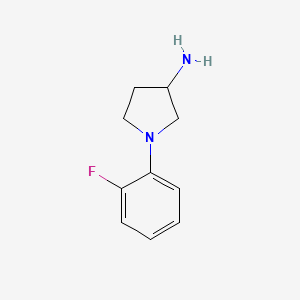
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)

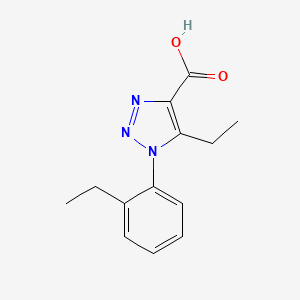
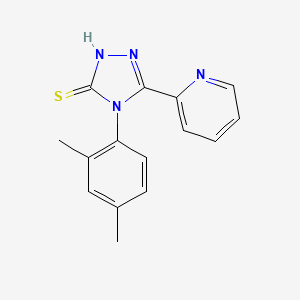
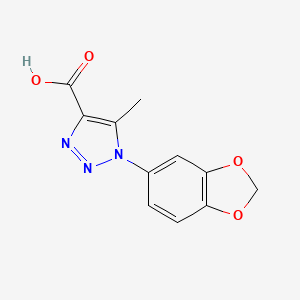
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
